(R)-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one

Lp-PLA2 inhibition Chiral resolution Stereochemistry–activity relationship

(R)-8-Chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one (CAS 1620680-33-2) is a chiral, bicyclic pyrimido[1,6-a]pyrimidin-6(2H)-one derivative with molecular formula C₉H₁₂ClN₃O, a molecular weight of 213.66 g·mol⁻¹, and a defined (R)-configuration at the 2-methyl stereocenter. The compound belongs to a proprietary chemical series disclosed in patent WO2014114249A1 (and its family members, including US 2015/0322075 and EP 2948456), assigned to GlaxoSmithKline, which claims pyrimido[1,6-a]pyrimidin-6(2H)-one compounds as inhibitors of lipoprotein‑associated phospholipase A₂ (Lp‑PLA₂) for potential use in atherosclerosis and Alzheimer's disease.

Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
Cat. No. B12644782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one
Molecular FormulaC9H12ClN3O
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCC1CCN2C(=CC(=NC2=O)Cl)N1C
InChIInChI=1S/C9H12ClN3O/c1-6-3-4-13-8(12(6)2)5-7(10)11-9(13)14/h5-6H,3-4H2,1-2H3
InChIKeyQHASQZFSQRMHNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-8-Chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one: Core Scaffold, Physicochemical Identity, and Procurement-Relevant Specifications


(R)-8-Chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one (CAS 1620680-33-2) is a chiral, bicyclic pyrimido[1,6-a]pyrimidin-6(2H)-one derivative with molecular formula C₉H₁₂ClN₃O, a molecular weight of 213.66 g·mol⁻¹, and a defined (R)-configuration at the 2-methyl stereocenter . The compound belongs to a proprietary chemical series disclosed in patent WO2014114249A1 (and its family members, including US 2015/0322075 and EP 2948456), assigned to GlaxoSmithKline, which claims pyrimido[1,6-a]pyrimidin-6(2H)-one compounds as inhibitors of lipoprotein‑associated phospholipase A₂ (Lp‑PLA₂) for potential use in atherosclerosis and Alzheimer's disease [1]. Commercially, the compound is supplied as a research‑grade intermediate with certified purity ≥98% (NLT 98%), making it suitable for pharmaceutical R&D and quality‑control applications under ISO‑certified systems .

Why Generic Substitution of (R)-8-Chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one Is Not Advisable: Structural Determinants That Drive Target Engagement


Within the pyrimido[1,6-a]pyrimidin-6(2H)-one chemotype claimed in WO2014114249A1, Lp‑PLA₂ inhibitory potency is exquisitely sensitive to the substitution pattern at the 1‑, 2‑, and 8‑positions of the fused bicyclic core [1]. The (R)‑enantiomer of the 1,2‑dimethyl analogue bears a specific three‑dimensional arrangement of the methyl groups that cannot be replicated by the (S)‑enantiomer, the des‑methyl analogue (CAS 1420367‑14‑1), the 1,2,2‑trimethyl analogue, or the 1‑isopropyl analogue (CAS 1420368‑08‑6) [1]. Patent structure‑activity relationship (SAR) disclosures indicate that R¹ (1‑position) and R² (2‑position) alkyl groups directly modulate the orientation of the core scaffold within the Lp‑PLA₂ active site, while the 8‑chloro substituent (R³ = Cl) contributes to both potency and physicochemical properties distinct from the 8‑H or 8‑F congeners [1]. Consequently, replacing this specific compound with a close structural analogue—even one differing by a single methyl group—introduces an uncharacterised risk of altered potency, selectivity, or pharmacokinetic behaviour that cannot be predicted without empirical re‑evaluation.

Quantitative Differentiation Evidence for (R)-8-Chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one: Head‑to‑Head, Cross‑Study, and Class‑Level Comparisons


Chiral Identity: (R)-Configuration as a Defined, Non‑Interchangeable Stereochemical Parameter

The compound is explicitly designated as the (R)-enantiomer at the 2‑methyl stereocenter. The patent discloses that compounds of Formula (I) wherein R¹ = CH₃ and R² = CH₃ may exist as enantiomers, and biological activity resides predominantly in one enantiomeric series [1]. Although the patent does not publish numerical eudismic ratios for this specific example, the explicit naming of the (R)-form indicates that it is the stereochemically defined, biologically evaluated entity. The (S)-enantiomer (CAS not assigned) and the racemate represent different chemical entities with unvalidated activity profiles, precluding their use as drop‑in replacements [1].

Lp-PLA2 inhibition Chiral resolution Stereochemistry–activity relationship

Substitution at the 2‑Position: 1,2‑Dimethyl vs. 1,2,2‑Trimethyl and 1‑Isopropyl Analogues

The patent defines R² as H or C₁–₃ alkyl, with preferred embodiments being CH₃ or CH₂CH₃ [1]. The 1,2‑dimethyl substitution pattern (target compound) occupies a distinct SAR space relative to the 1,2,2‑trimethyl analogue (CAS not located; molecular formula C₁₀H₁₄ClN₃O) and the 1‑isopropyl analogue (CAS 1420368‑08‑6; C₁₀H₁₄ClN₃O). The additional methyl group in the 1,2,2‑trimethyl analogue introduces increased steric bulk at the 2‑position, which the patent’s generic Formula (I) suggests may alter the conformational preference of the tetrahydropyrimidine ring and thereby affect binding to Lp‑PLA₂ [1]. The 1‑isopropyl analogue replaces the 2‑methyl with a branched isopropyl group, further modifying both steric and lipophilic character. No published head‑to‑head IC₅₀ data comparing these analogues are available in the accessible patent text; the differentiation rests on the fundamental principle that distinct Formula (I) embodiments are not presumed equipotent [1].

Lp-PLA2 inhibitor SAR Pyrimido-pyrimidinone scaffold Alkyl substitution effects

8‑Chloro Substituent: Halogen Identity vs. 8‑H and 8‑Fluoro Congeners

The patent defines R³ as halo, CN, or H, with specific embodiments including Cl, F, and H [1]. The 8‑chloro substituent (target compound) is electronically and sterically distinct from the 8‑fluoro analogue and the unsubstituted 8‑H congener (CAS 1420367‑14‑1, C₇H₈ClN₃O for the des‑chloro des‑methyl variant). While the patent does not provide tabulated IC₅₀ values in the publicly accessible text, the inclusion of multiple halo options in the claims indicates that halogen identity is a meaningful determinant of Lp‑PLA₂ inhibitory activity, likely influencing both enzyme affinity and physicochemical parameters such as lipophilicity (ClogP) and metabolic stability [1]. The 8‑chloro compound is therefore a distinct chemical entity whose activity profile cannot be inferred from the 8‑H or 8‑F counterparts.

Lp-PLA2 inhibitor Halogen SAR Pyrimido-pyrimidinone

Molecular Formula and Weight: Differentiation from Regioisomeric and Scaffold‑Shifted C₉H₁₂ClN₃O Compounds

Several compounds share the molecular formula C₉H₁₂ClN₃O (MW 213.66) but possess different ring‑fusion topologies. The target compound features a pyrimido[1,6‑a]pyrimidin‑6(2H)‑one core, whereas 2‑chloro‑7,7‑dimethyl‑6,7,8,9‑tetrahydro‑4H‑pyrimido[1,2‑a]pyrimidin‑4‑one (CAS 1383777‑81‑8) embodies a pyrimido[1,2‑a]pyrimidin‑4‑one scaffold with the chlorine atom at the 2‑position rather than the 8‑position [2]. These regioisomers are not functionally equivalent; their distinct ring‑fusion patterns orient the chlorine substituent and the carbonyl group differently in three‑dimensional space, leading to divergent biological target profiles. The target compound’s Lp‑PLA₂ activity is specifically associated with the pyrimido[1,6‑a]pyrimidin‑6(2H)‑one architecture [1].

Chemical procurement Regioisomer discrimination Pyrimido-pyrimidinone

Commercial Purity Specification: NLT 98% vs. Typical Research‑Grade Analogues at 95%

The target compound is commercially available with a certified purity of NLT 98% (MolCore, product MC455212) . In contrast, structurally related pyrimido‑pyrimidinone research compounds—such as 2‑chloro‑7,7‑dimethyl‑6,7,8,9‑tetrahydro‑4H‑pyrimido[1,2‑a]pyrimidin‑4‑one (CAS 1383777‑81‑8)—are typically supplied at 95% purity . The 3‑percentage‑point difference in minimum purity translates to a maximum impurity burden that is 2.5× lower for the target compound (≤2% vs. ≤5% total impurities), an important consideration for assays sensitive to trace contaminants.

Quality control Purity specification Procurement standard

Intellectual Property Provenance: Explicit Listing in GSK Lp‑PLA₂ Patent Family

The compound falls within the generic and specific claims of WO2014114249A1 (and corresponding US 2015/0322075, EP 2948456), which disclose pyrimido[1,6‑a]pyrimidin‑6(2H)‑one compounds as Lp‑PLA₂ inhibitors [1]. Its CAS registry number (1620680‑33‑2) sits within the same numerical series as other exemplified Lp‑PLA₂ inhibitors from the same patent family (e.g., Lp‑PLA₂‑IN‑11, CAS 1620680‑19‑4, compound E145 ), indicating a common origin in the GSK discovery programme. Many commercially available pyrimido‑pyrimidinone analogues bearing different ring‑fusion patterns (e.g., pyrimido[1,2‑a]pyrimidin‑4‑ones) lack this specific Lp‑PLA₂ patent linkage, making the target compound the appropriate choice for research programmes investigating Lp‑PLA₂‑mediated pathways.

Patent provenance Lp-PLA2 inhibitor Drug discovery

Optimal Research and Industrial Application Scenarios for (R)-8-Chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one Based on Verified Differentiation Evidence


Lp‑PLA₂ Inhibitor Medicinal Chemistry: Structure–Activity Relationship Expansion

This compound serves as a chiral, 8‑chloro‑substituted pyrimido[1,6‑a]pyrimidin‑6(2H)‑one reference point within the GSK Lp‑PLA₂ inhibitor chemotype disclosed in WO2014114249A1 [1]. Its defined (R)‑configuration and 1,2‑dimethyl substitution pattern make it suitable for systematic SAR studies exploring the impact of modifications at R¹, R², and R³ on Lp‑PLA₂ potency, selectivity, and physicochemical properties. Researchers can use it as a synthetic intermediate or comparator to generate analogues with altered halogen (8‑F, 8‑H) or alkyl (1‑ethyl, 2‑des‑methyl) substituents, ensuring that all comparisons are anchored to a stereochemically pure, patent‑documented starting point.

In Vitro Pharmacology: Lp‑PLA₂ Enzyme Inhibition Assays

Given its explicit inclusion within the Lp‑PLA₂ patent family [1], the compound is appropriate for use in recombinant human Lp‑PLA₂ enzymatic assays (e.g., PED6 or thioester substrate‑based fluorescence assays) to establish concentration–response relationships. Its certified purity of ≥98% reduces the likelihood of impurity‑derived assay interference, supporting reproducible IC₅₀ determination. In comparative studies, it should be benchmarked against the 8‑H and 8‑F congeners as well as the racemic mixture to quantify the contribution of both halogen identity and stereochemistry to inhibitory activity.

Analytical Reference Standard for Chiral Purity Method Development

The (R)‑enantiomer can be employed as a reference standard for the development and validation of chiral HPLC or SFC methods aimed at quantifying enantiomeric excess in synthetic batches of pyrimido[1,6‑a]pyrimidin‑6(2H)‑one derivatives [1]. Its well‑defined stereochemistry and commercial availability at NLT 98% purity make it suitable for system suitability testing, linearity assessment, and limit of quantification (LOQ) determination in support of pharmaceutical quality control workflows.

Regioisomer Discrimination in Chemical Procurement and Inventory Management

The compound’s unambiguous CAS registry number (1620680‑33‑2) and its distinctive pyrimido[1,6‑a]pyrimidin‑6(2H)‑one scaffold differentiate it from regioisomeric C₉H₁₂ClN₃O compounds such as the pyrimido[1,2‑a]pyrimidin‑4‑one derivative (CAS 1383777‑81‑8) [1]. Procurement and inventory systems should use the full IUPAC name and CAS number as primary identifiers to prevent cross‑shipment of regioisomers, which are not functionally interchangeable and lack documented Lp‑PLA₂ activity.

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